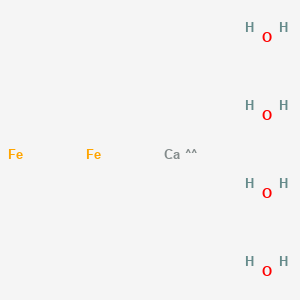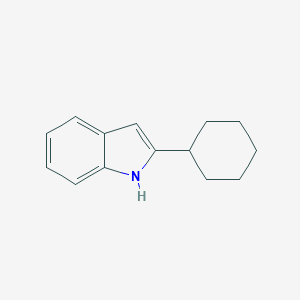silane CAS No. 14629-55-1](/img/structure/B87712.png)
[(4-Fluorobenzyl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Fluorobenzyl)oxy](trimethyl)silane, also known as FBOTMS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a silane derivative that is commonly used as a reagent in organic synthesis. FBOTMS has been found to have various applications in the field of organic chemistry, particularly in the synthesis of complex molecules. In
Mecanismo De Acción
The mechanism of action of [(4-Fluorobenzyl)oxy](trimethyl)silane involves the selective introduction of the 4-fluorobenzyl group into various molecules. This group is highly reactive and can undergo a range of chemical reactions, making it a valuable tool in organic synthesis. The introduction of the 4-fluorobenzyl group can also alter the properties of the resulting compound, such as its solubility and bioavailability.
Biochemical and Physiological Effects:
There is currently limited information available on the biochemical and physiological effects of [(4-Fluorobenzyl)oxy](trimethyl)silane. However, it is known that the compound is highly reactive and can undergo a range of chemical reactions. It is therefore important to handle [(4-Fluorobenzyl)oxy](trimethyl)silane with care and to follow appropriate safety protocols.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of [(4-Fluorobenzyl)oxy](trimethyl)silane is its ability to selectively introduce the 4-fluorobenzyl group into various molecules. This selectivity has made it a valuable tool in the synthesis of novel compounds with potential therapeutic applications. However, [(4-Fluorobenzyl)oxy](trimethyl)silane is highly reactive and can be difficult to handle. It is important to follow appropriate safety protocols when working with this compound.
Direcciones Futuras
There are several future directions for research on [(4-Fluorobenzyl)oxy](trimethyl)silane. One area of interest is the development of new synthetic methodologies using [(4-Fluorobenzyl)oxy](trimethyl)silane as a reagent. Another area of interest is the application of [(4-Fluorobenzyl)oxy](trimethyl)silane in the synthesis of novel compounds with potential therapeutic applications. Additionally, further research is needed to fully understand the biochemical and physiological effects of [(4-Fluorobenzyl)oxy](trimethyl)silane and to develop appropriate safety protocols for working with this compound.
Conclusion:
[(4-Fluorobenzyl)oxy](trimethyl)silane is a valuable tool in organic synthesis, particularly in the synthesis of complex molecules with potential therapeutic applications. Its ability to selectively introduce the 4-fluorobenzyl group into various molecules has made it a valuable tool in the field of organic chemistry. However, [(4-Fluorobenzyl)oxy](trimethyl)silane is highly reactive and can be difficult to handle. It is important to follow appropriate safety protocols when working with this compound. Further research is needed to fully understand the biochemical and physiological effects of [(4-Fluorobenzyl)oxy](trimethyl)silane and to develop appropriate safety protocols for working with this compound.
Métodos De Síntesis
The synthesis of [(4-Fluorobenzyl)oxy](trimethyl)silane involves the reaction of 4-fluorobenzyl alcohol with trimethylsilyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine. The resulting compound is a clear, colorless liquid that is highly reactive and can be used as a reagent in various organic synthesis reactions.
Aplicaciones Científicas De Investigación
[(4-Fluorobenzyl)oxy](trimethyl)silane has been widely used in scientific research as a reagent in organic synthesis. It has been found to be particularly useful in the synthesis of complex molecules such as natural products and pharmaceuticals. One of the key advantages of [(4-Fluorobenzyl)oxy](trimethyl)silane is its ability to selectively introduce the 4-fluorobenzyl group into various molecules. This selectivity has made it a valuable tool in the synthesis of novel compounds with potential therapeutic applications.
Propiedades
Número CAS |
14629-55-1 |
|---|---|
Nombre del producto |
[(4-Fluorobenzyl)oxy](trimethyl)silane |
Fórmula molecular |
C10H15FOSi |
Peso molecular |
198.31 g/mol |
Nombre IUPAC |
(4-fluorophenyl)methoxy-trimethylsilane |
InChI |
InChI=1S/C10H15FOSi/c1-13(2,3)12-8-9-4-6-10(11)7-5-9/h4-7H,8H2,1-3H3 |
Clave InChI |
OXPGFOLSDLKSOT-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCC1=CC=C(C=C1)F |
SMILES canónico |
C[Si](C)(C)OCC1=CC=C(C=C1)F |
Sinónimos |
p-Fluorobenzyloxytrimethylsilane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




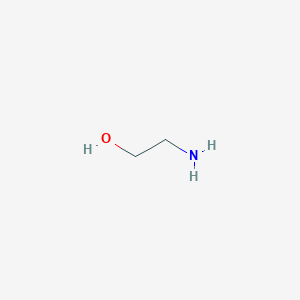
![2,6-Dimethyl-[1,3]thiazolo[5,4-f][1,3]benzothiazole](/img/structure/B87645.png)
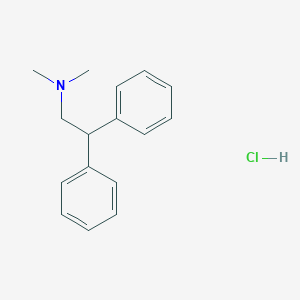
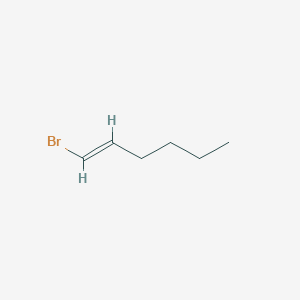

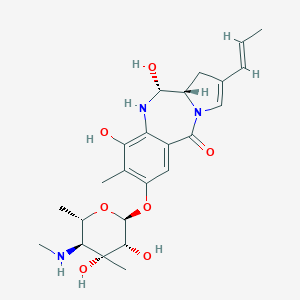

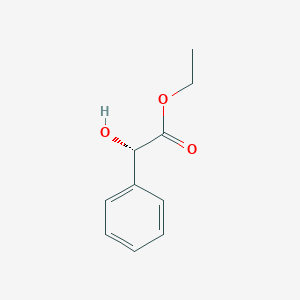
![2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B87674.png)
![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid](/img/structure/B87676.png)
![Benzothiazolium, 2-[2-[(3-ethyl-5-methoxy-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-5-methoxy-3-(3-sulfopropyl)-, inner salt](/img/structure/B87679.png)
